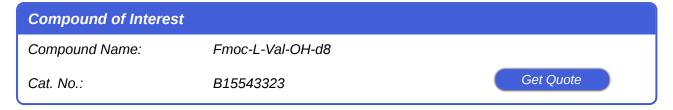


Navigating Isotopic Labeling: A Technical Guide to Fmoc-L-Val-OH-d8

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the procurement and application of **Fmoc-L-Val-OH-d8**, a deuterated amino acid critical for advancements in peptide chemistry, structural biology, and drug discovery. This document provides a comprehensive overview of suppliers, pricing, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent analytical applications.

Core Concepts: The Significance of Deuterium Labeling

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), in amino acids like L-Valine offers unique advantages in scientific research. The increased mass of deuterium imparts distinct physical properties that are leveraged in various analytical techniques without significantly altering the chemical reactivity of the molecule.

Key applications for deuterated amino acids include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling simplifies complex proton NMR spectra, aiding in the structural elucidation of peptides and proteins.[1][2]
- Mass Spectrometry (MS)-Based Proteomics: Peptides synthesized with deuterated amino acids serve as ideal internal standards for accurate quantification of proteins in complex



biological samples.[3][4][5] This is due to their chemical identity and co-elution with the endogenous, light counterparts, but distinct mass-to-charge (m/z) ratio.[6]

 Pharmacokinetic Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown. This "kinetic isotope effect" is a valuable tool in drug development to enhance the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics.

Sourcing Fmoc-L-Val-OH-d8: Suppliers and Pricing

The availability and cost of **Fmoc-L-Val-OH-d8** are critical considerations for research planning and budgeting. Several reputable chemical suppliers offer this deuterated amino acid derivative. The following table summarizes key suppliers and publicly available pricing information. Please note that prices are subject to change and may vary based on quantity and institutional agreements.

Supplier	Product Number	Purity	Quantity	List Price (USD)
Sigma-Aldrich	616087	98 atom % D, 99% (CP)	1 g	\$2,430.00
Cambridge Isotope Laboratories, Inc.	DLM-7784-PK	98%	0.5 g	\$1,133.00
Scientific Laboratory Supplies (SLS)	616087-1G	98 atom % D, 99% (CP)	1 g	£2,020.00
Alfa Chemistry	ACMA00051147	-	-	Request a Quote
Anaspec	AS-61837-025	-	0.25 g	In Production

Note: Pricing is accurate as of late 2023 and is intended for budgetary estimation purposes. Please contact suppliers directly for current pricing and availability.



Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Val-OH-d8 is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, detailed protocol for the manual synthesis of a peptide incorporating this deuterated amino acid.

Materials and Reagents:

- Fmoc-L-Val-OH-d8
- Other required Fmoc-protected amino acids
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water, deionized
- Solid-phase synthesis vessel

Detailed Methodology:

- 1. Resin Swelling and Preparation:
- Place the desired amount of resin in the synthesis vessel.
- Add DMF to swell the resin for at least 30 minutes.



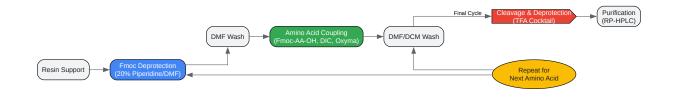
- · Drain the DMF.
- 2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- · Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- 3. Amino Acid Coupling (Incorporation of Fmoc-L-Val-OH-d8):
- In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Val-OH-d8 and 3-5 equivalents of Oxyma Pure (or HOBt) in DMF.
- Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the reaction, a small sample of the resin can be taken for a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates successful coupling.
- 4. Washing:
- After successful coupling, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents.
- 5. Peptide Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- 6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.
- 7. Cleavage and Side-Chain Deprotection:



- Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
 Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- · Precipitate the peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry it.
- 8. Purification and Analysis:
- The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the final deuterated peptide are confirmed by mass spectrometry and analytical HPLC.

Visualizing the Workflow: Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc solid-phase peptide synthesis.



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Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

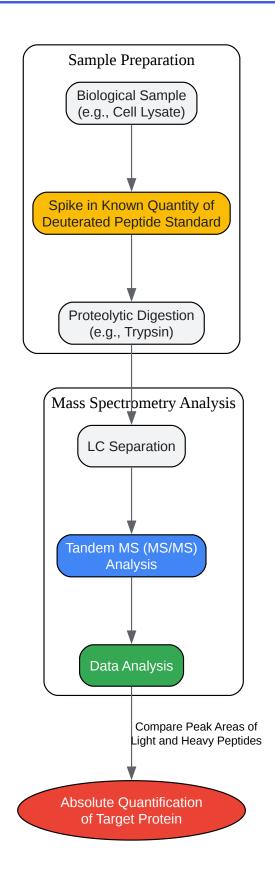




Application Workflow: Quantitative Proteomics using **AQUA Strategy**

A primary application of peptides synthesized with **Fmoc-L-Val-OH-d8** is in the Absolute QUantification (AQUA) of proteins. This workflow demonstrates the use of a deuterated peptide as an internal standard.





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Caption: Workflow for absolute protein quantification (AQUA) using a deuterated peptide standard.

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